4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a complex organic compound with the molecular formula C17H15Cl2N3O2S It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps:
Formation of the 3,4-dichlorophenylsulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The 3,4-dichlorophenylsulfonyl chloride is then reacted with piperazine to form the intermediate 4-[(3,4-dichlorophenyl)sulfonyl]piperazine.
Coupling reaction: Finally, the intermediate is coupled with 4-cyanobenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: :
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-16-6-5-15(11-17(16)19)25(23,24)22-9-7-21(8-10-22)14-3-1-13(12-20)2-4-14/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMTFDQXCDLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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